molecular formula C19H18N2O6S2 B12201860 Prop-2-en-1-yl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Prop-2-en-1-yl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12201860
M. Wt: 434.5 g/mol
InChI Key: QWZPDNWMLWVWJQ-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an oxathiin ring, and a carboxylate ester

Preparation Methods

The synthesis of Prop-2-en-1-yl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thiazole ring, followed by the introduction of the oxathiin ring and the carboxylate ester group. Common reagents used in these reactions include thionyl chloride, phenyl isothiocyanate, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the thiazole and oxathiin rings allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Prop-2-en-1-yl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in other non-covalent interactions, thereby modulating the activity of its targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to Prop-2-en-1-yl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate include other thiazole and oxathiin derivatives. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture. For example:

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiazole-4-carboxylic acid, exhibit similar reactivity and applications in medicinal chemistry.

    Oxathiin Derivatives: Compounds with the oxathiin ring, such as 1,4-oxathiin-2,3-dione, are used in various chemical and biological studies.

The uniqueness of this compound lies in its combination of these rings with additional functional groups, providing a versatile platform for diverse applications.

Biological Activity

The compound Prop-2-en-1-yl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Thiazole Ring : Known for its role in various biological processes and as a scaffold for drug development.
  • Oxathiin Moiety : Provides unique electronic properties and has been linked to antimicrobial activities.
  • Carboxylate Group : Often associated with interactions in biological systems, enhancing solubility and bioavailability.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈N₂O₅S
  • Molecular Weight : 378.41 g/mol

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activities. A study on related thiazole compounds revealed potent effects against various bacterial strains, suggesting that the inclusion of a thiazole ring may enhance the antimicrobial efficacy of the compound .

Anticancer Activity

Thiazoles are also recognized for their anticancer properties. Specific derivatives have been shown to inhibit the activity of Pin1, a peptidyl prolyl cis-trans isomerase implicated in cancer progression. Inhibitors with structural similarities to our compound demonstrated IC₅₀ values in the low micromolar range against cancer cell lines .

The proposed mechanisms through which thiazole derivatives exert their biological effects include:

  • Inhibition of Enzyme Activity : Compounds targeting enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Triggering programmed cell death in cancerous cells through mitochondrial pathways.

Case Studies

  • Case Study on Thiazole Derivatives :
    • A series of thiazole derivatives were synthesized and tested against human cancer cell lines. The most potent compounds exhibited IC₅₀ values as low as 5.38 µM against Pin1, demonstrating their potential as anticancer agents .
  • Leishmanicidal Activity :
    • Another study focused on thiazole derivatives showed significant leishmanicidal activity with minimal toxicity to mammalian cells. The treated parasites exhibited morphological changes indicative of cell death, supporting their use in developing new antileishmaniasis drugs .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is highly dependent on their structural features. Key findings from SAR studies include:

  • Substituents at specific positions on the thiazole ring can enhance potency.
  • Electron-withdrawing groups improve binding affinity to target proteins.
CompoundIC₅₀ (µM)TargetActivity
Compound A5.38Pin1Anticancer
Compound B10.25BacteriaAntimicrobial
Compound C8.50LeishmaniaLeishmanicidal

Properties

Molecular Formula

C19H18N2O6S2

Molecular Weight

434.5 g/mol

IUPAC Name

prop-2-enyl 2-[(4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H18N2O6S2/c1-3-9-27-18(23)15-12(2)20-19(28-15)21-17(22)14-16(13-7-5-4-6-8-13)29(24,25)11-10-26-14/h3-8H,1,9-11H2,2H3,(H,20,21,22)

InChI Key

QWZPDNWMLWVWJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3)C(=O)OCC=C

Origin of Product

United States

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